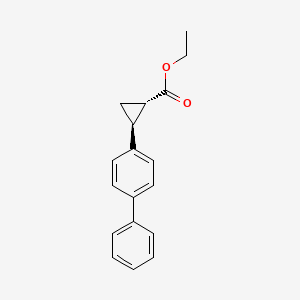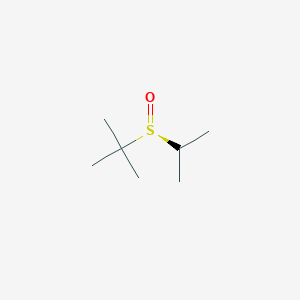![molecular formula C16H17BrN2O B13904153 5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine](/img/structure/B13904153.png)
5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine is a synthetic organic compound with a complex structure It is characterized by the presence of a bromine atom, a methoxyphenyl group, and a dihydro-naphthyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, affecting their function and activity. It may also interact with cellular receptors, modulating signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-bromo-2-methoxyphenylboronic acid
- 5-bromo-2-hydroxy-3-methoxyphenyl derivatives
- Quinoline derivatives
Uniqueness
5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine is unique due to its specific structural features, such as the presence of both a bromine atom and a methoxyphenyl group.
Eigenschaften
Molekularformel |
C16H17BrN2O |
|---|---|
Molekulargewicht |
333.22 g/mol |
IUPAC-Name |
5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine |
InChI |
InChI=1S/C16H17BrN2O/c1-20-13-6-4-12(5-7-13)11-19-8-2-3-14-15(17)9-18-10-16(14)19/h4-7,9-10H,2-3,8,11H2,1H3 |
InChI-Schlüssel |
BVBMDEQKQKRFBA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2CCCC3=C(C=NC=C32)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4,7-dibromobenZo[b]thiophene-2-carboxylate](/img/structure/B13904071.png)
![[(1R)-1-cyano-3-phenyl-propyl] acetate](/img/structure/B13904078.png)
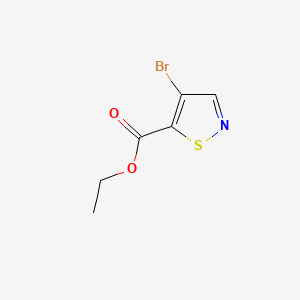
![(2S)-2-amino-N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13904093.png)

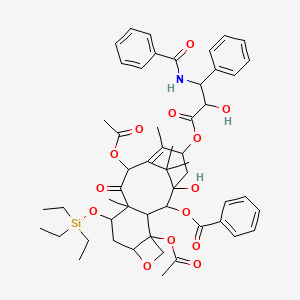
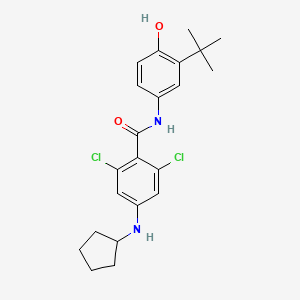
![6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13904116.png)
![exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B13904118.png)
![4-Benzyl-6,6-difluoro-4-azaspiro[2.4]heptan-5-one](/img/structure/B13904126.png)
![2,6-diamino-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]hexanamide](/img/structure/B13904128.png)
![Ethyl 3-{[(5-chloropyridin-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13904135.png)
